(5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with cyclohexylamine, followed by cyclization with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology: In biological research, (5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its potential antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- (5Z)-3-cyclohexyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-cyclohexyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-oxothiazolidin-4-one
Uniqueness: The uniqueness of (5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O3S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O3S2/c19-15-14(10-11-5-4-8-13(9-11)18(20)21)23-16(22)17(15)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2/b14-10- |
InChI Key |
NHEVVFUDOKANCZ-UVTDQMKNSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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